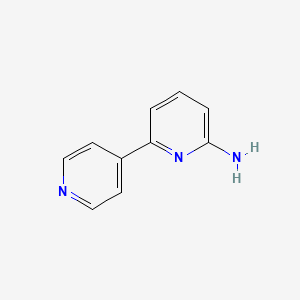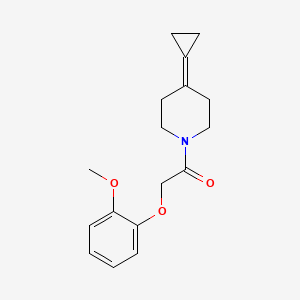
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is critical for maintaining proper brain function. CPP-115 has been shown to increase GABA levels in the brain, making it a promising candidate for the treatment of several neurological disorders.
Aplicaciones Científicas De Investigación
NMDA Receptor Antagonists
A study by Borza et al. (2007) identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a compound derived from a similar structural framework, as a potent NR2B subunit-selective antagonist of the NMDA receptor. This research explored the structure-activity relationship (SAR) to improve ADME properties of the lead compound, finding several derivatives with low nanomolar activity and significant oral bioavailability in a mouse model of hyperalgesia. A CoMSIA model was also developed to further understand binding interactions (Borza et al., 2007).
Pyrolysis Products of Psychoactive Substances
Texter et al. (2018) investigated the pyrolysis products of bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride), a new psychoactive substance. This study aimed to understand the stability and potential degradation products when exposed to heat, simulating conditions of inhalation or 'smoking.' The research identified several novel pyrolysis products, highlighting the importance of understanding the chemical stability and potential toxicities of such compounds (Texter et al., 2018).
Fluorogenic Labeling for HPLC
Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively and rapidly with thiols, forming fluorescent adducts that can be separated by reversed-phase HPLC, demonstrating the compound's utility in analytical applications (Gatti et al., 1990).
Histamine H(3) Receptor Antagonist Synthesis
Pippel et al. (2010) completed the synthesis of a hydroxyproline-based H(3) receptor antagonist, illustrating the manipulation of stereochemistry and innovative synthetic methodologies. This research underscores the complex synthetic strategies required to produce specific receptor antagonists for potential therapeutic applications (Pippel et al., 2010).
Cyclopropylidene Compounds in Organic Synthesis
Bernard and Piras (1997) discussed the synthesis of 2-cyclopropylidene-phenoxy ethanes, achieved via the Wittig reaction, and their subsequent regioselective reactions in palladium (0) catalyzed nucleophilic substitutions. This work highlights the versatility of cyclopropylidene compounds in facilitating the synthesis of complex organic molecules (Bernard and Piras, 1997).
Propiedades
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-4-2-3-5-16(15)21-12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDKZZBWWDSPCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

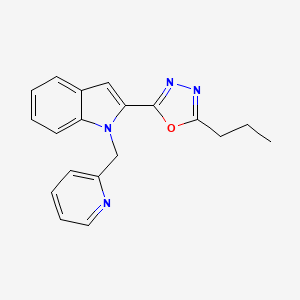
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
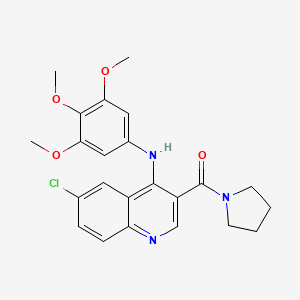
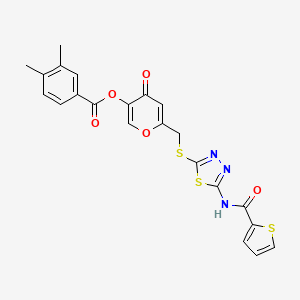
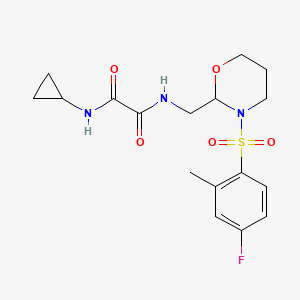
![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)
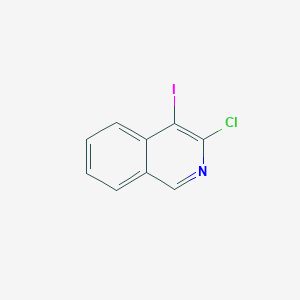

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)
![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)
